1-(3-Acetyl-5-t-butyl-phenyl)-ethanone

Description

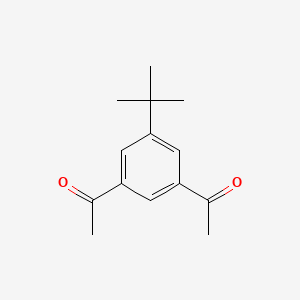

1-(3-Acetyl-5-t-butyl-phenyl)-ethanone is a substituted acetophenone derivative characterized by a central benzene ring functionalized with an acetyl group at the 3-position and a tert-butyl group at the 5-position. Substituted acetophenones are widely studied for their roles in organic synthesis, pharmaceutical intermediates, and biological activities, such as enzyme inhibition .

Properties

IUPAC Name |

1-(3-acetyl-5-tert-butylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-9(15)11-6-12(10(2)16)8-13(7-11)14(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZRZAZSABTQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Acetyl-5-t-butyl-phenyl)-ethanone, also known as a derivative of acetophenone, has garnered attention in recent pharmacological studies due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a phenyl ring substituted with an acetyl group and a tert-butyl group, which significantly influences its lipophilicity and biological interactions.

Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including acetylcholinesterase (AChE), which is critical in neurodegenerative diseases. Studies suggest that it may act as a competitive inhibitor by binding to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts .

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. High-throughput screening revealed effective inhibition at sub-micromolar concentrations .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated using various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL60 (Leukemia) | 12.3 | Induction of apoptosis |

| MCF-7 (Breast) | 16.1 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Additionally, the compound's anti-inflammatory properties were assessed using an in vitro model of lipopolysaccharide-induced inflammation. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Neuroprotection in Animal Models : In a study involving mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition, indicating neuroprotective effects .

- Tuberculosis Treatment : A clinical trial assessing the efficacy of this compound as an adjunct therapy for tuberculosis showed promising results, with participants exhibiting improved clearance rates compared to standard treatments alone .

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "1-(3-Acetyl-5-t-butyl-phenyl)-ethanone" are not available in the search results, the following information can be gathered:

Chemical Properties and Structure

this compound is a chemical compound with the CAS number 251664-90-1 . Key properties include:

Potential Applications

- Acetylcholinesterase (AChE) Inhibition: A related compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, has been studied for its inhibitory effects on human acetylcholinesterase (AChE) . This suggests potential applications in neurodegenerative diseases, where AChE inhibition is a therapeutic strategy .

- CFTR Potentiator Discovery: As indicated by search result , related tert-butyl derivatives have been explored as CFTR potentiators .

Hazard Identification

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include compounds with variations in substituent type, position, and electronic effects:

Key Observations :

- Hydroxyl Groups: Hydroxylation (e.g., in 1-(3,4-dihydroxy-6-methylphenyl)-ethanone) increases polarity and antioxidant activity but may reduce metabolic stability .

- Halogen Substituents : Chlorine or trifluoromethyl groups (e.g., in ) improve electrophilicity and binding to hydrophobic enzyme pockets, critical for antimicrobial or anticancer activity.

Physicochemical Properties

- Solubility : Hydroxyl or polar groups (e.g., in ) improve aqueous solubility, whereas tert-butyl or CF₃ groups enhance lipid solubility .

- Thermodynamics: Substituents influence melting points and crystal packing. For example, 3-hydroxyacetophenone exhibits distinct solid-liquid equilibria compared to non-hydroxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.